4-[3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]aniline
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Overview
Description
4-[3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]aniline: is a mouthful, but its structure holds promise. This compound belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines , which combine two pharmaceutically active moieties: the triazole and thiadiazine rings. These hybrid structures offer diverse pharmacological activities and are essential in drug design and development .
Preparation Methods
Synthetic Routes::
- One-pot catalyst-free procedures at room temperature have been employed for the synthesis of this compound. For example, dibenzoylacetylene reacts with appropriate reagents to yield the desired product .
- Other synthetic methods involve coupling reactions and functional group transformations.
- While industrial-scale production details are scarce, research laboratories explore efficient routes for large-scale synthesis.
Chemical Reactions Analysis
Reactivity::
- Common reagents include strong acids, bases, and transition metal catalysts.
4-[3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]aniline: participates in various reactions, including oxidation, reduction, and substitution.
- Oxidation may lead to the formation of sulfoxides or sulfones.
- Reduction can yield the corresponding aniline derivatives.
- Substitution reactions may introduce various functional groups.
Scientific Research Applications
This compound finds applications across disciplines:
Chemistry: As a versatile building block for novel molecules.
Biology: Investigating its interactions with biomolecules.
Medicine: Potential as an anticancer, antimicrobial, or anti-inflammatory agent.
Industry: Synthesis of specialized materials.
Mechanism of Action
- The precise mechanism remains an active area of research.
- Molecular targets and pathways involve specific interactions with cellular components.
Comparison with Similar Compounds
- Similar compounds include other triazolothiadiazines, such as 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines and 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines .
4-[3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]aniline: stands out due to its unique fusion of triazole and thiadiazine rings.
Properties
Molecular Formula |
C11H8F3N5S |
---|---|
Molecular Weight |
299.28 g/mol |
IUPAC Name |
4-[3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]aniline |
InChI |
InChI=1S/C11H8F3N5S/c12-11(13,14)9-16-17-10-19(9)18-8(5-20-10)6-1-3-7(15)4-2-6/h1-4H,5,15H2 |
InChI Key |
YWXKCUOLURHZPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN2C(=NN=C2S1)C(F)(F)F)C3=CC=C(C=C3)N |
Origin of Product |
United States |
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